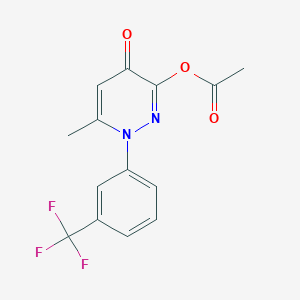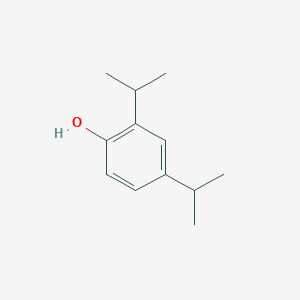
2,4-Diisopropylphenol
Vue d'ensemble
Description
2,4-Diisopropylphenol, also known as 2,4-propofol, is an isomeric form of propofol . It has a molecular weight of 178.27 .
Synthesis Analysis
2,4-Diisopropylphenol is formed as one of the reaction products from the reaction between boron fluoride with isopropyl phenyl ether .Molecular Structure Analysis
The molecular structure of 2,4-Diisopropylphenol is represented by the linear formula: [(CH3)2CH]2C6H3OH .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Diisopropylphenol include a refractive index of n20/D 1.5130 (lit.), a boiling point of 79-80 °C (lit.), and a density of 0.948 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Synthesis of Other Compounds
2,4-Diisopropylphenol can serve as a precursor in the synthesis of other complex organic compounds. For instance, it may be used in the preparation of N,N -bis (3,5-diisopropyl-2-hydroxybenyl)- N′,N ′-dimethyl-1,2-diaminoethane .
Research into Isomeric Properties
As an isomer of Propofol (2,6-diisopropylphenol), 2,4-Diisopropylphenol can be used in research to study the effects of different isomeric structures on the properties and activities of compounds .
Environmental Toxicity Studies
The EC50 Microtox (5min, 25°C) assay value of 2,4-diisopropylphenol is 2x10-4 mM . This indicates its potential toxicity to microorganisms, which could be useful in environmental toxicity studies.
Chemical Reaction Studies
2,4-Diisopropylphenol is formed as one of the reaction products from the reaction between boron fluoride with isopropyl phenyl ether . This makes it useful in studying such chemical reactions.
Safety and Hazards
2,4-Diisopropylphenol is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Mécanisme D'action
Target of Action
2,4-Diisopropylphenol, also known as 2,4-propofol, is an isomeric form of propofol . The primary target of 2,4-Diisopropylphenol is the neurotransmitter gamma-aminobutyric acid (GABA) through GABA-A receptors .
Mode of Action
2,4-Diisopropylphenol acts by positively modulating the inhibitory function of GABA through GABA-A receptors . This modulation enhances the effects of GABA, leading to increased inhibition of neuronal activity. This results in the sedative and hypnotic effects associated with the compound.
Biochemical Pathways
It is known that the compound’s action on gaba-a receptors leads to an increase in chloride ion conductance, hyperpolarization of the neuron, and inhibition of the action potential . This results in decreased neuronal activity and produces the compound’s sedative effects.
Pharmacokinetics
Propofol, a closely related compound, is known to have a rapid onset of action (15-30 seconds) and a short duration of action (5-10 minutes) . It is highly protein-bound (95-99%) and is metabolized in the liver through glucuronidation
Result of Action
The molecular and cellular effects of 2,4-Diisopropylphenol are primarily related to its action on GABA-A receptors. By enhancing the inhibitory effects of GABA, 2,4-Diisopropylphenol decreases neuronal activity, leading to sedation and hypnosis . In addition, 2,4-Diisopropylphenol has been shown to induce caspase-3/7 activation, suggesting potential cytotoxic effects .
Action Environment
It is known that the compound’s ec50 microtox (5min, 25°c) assay value is 2x10-4 mm , suggesting that it may be sensitive to changes in temperature
Propriétés
IUPAC Name |
2,4-di(propan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-8(2)10-5-6-12(13)11(7-10)9(3)4/h5-9,13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUMBYCOWGLRBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042273 | |
| Record name | 2,4-Diisopropylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diisopropylphenol | |
CAS RN |
2934-05-6 | |
| Record name | 2,4-Diisopropylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2934-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Diisopropylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002934056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Diisopropylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-diisopropylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIISOPROPYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD41XSG2L8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Q & A
Q1: What are the toxicological properties of 2,4-diisopropylphenol, particularly in the context of aquatic life?
A: 2,4-Diisopropylphenol exhibits significant toxicity to aquatic organisms. Studies utilizing the Microtox assay demonstrated a 5-minute EC50 value of 2 x 10^-4 mM for this compound, indicating its potential to negatively impact aquatic ecosystems. This toxicity level makes it one of the most toxic compounds among the tested alkylphenols, including thymol and other diisopropylphenol isomers. []
Q2: How does 2,4-diisopropylphenol contribute to flavor tainting in fish?
A: 2,4-Diisopropylphenol is known to accumulate in fish, primarily through the food chain rather than direct water absorption. [] When present at concentrations as low as 1 ppb, it can impart a noticeable off-flavor to fish, particularly northern pike. This flavor tainting, often described as medicinal or chemical, significantly diminishes the quality and palatability of the fish. []
Q3: Can the flavor tainting caused by 2,4-diisopropylphenol be reversed in fish?
A: Yes, research suggests that transferring tainted fish to a clean water environment for a period of 5 days can effectively eliminate the off-flavor caused by 2,4-diisopropylphenol. This suggests that the compound is not permanently retained in the fish's system and can be purged over time. []
Q4: What is the role of 2,4-diisopropylphenol in the synthesis of Propofol?
A: 2,4-Diisopropylphenol is an undesired byproduct in the synthesis of Propofol (2,6-diisopropylphenol), a widely used anesthetic drug. The synthesis typically involves the isopropylation of phenol, leading to the formation of various isomers, including 2,4-diisopropylphenol. []
Q5: Why is the selective synthesis of 2,6-diisopropylphenol over 2,4-diisopropylphenol important in the pharmaceutical industry?
A: The presence of 2,4-diisopropylphenol as a byproduct in Propofol synthesis is undesirable due to its potential toxicity. Ensuring the selective production of 2,6-diisopropylphenol is crucial for maintaining the safety and efficacy of the drug. This selectivity can be influenced by various factors, including the type of catalyst used, reaction temperature, and choice of alkylating agent. []
Q6: What analytical methods are employed for the detection and quantification of 2,4-diisopropylphenol in complex matrices?
A: Simultaneous steam distillation-extraction (SDE) followed by gas chromatography/mass spectrometry (GC/MS) analysis is a highly sensitive and specific method for quantifying 2,4-diisopropylphenol in complex samples like fish tissue. This technique allows for the detection of this compound at levels as low as 0.5 ppb, highlighting its utility in monitoring environmental contamination and food safety. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

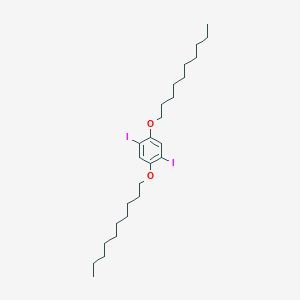

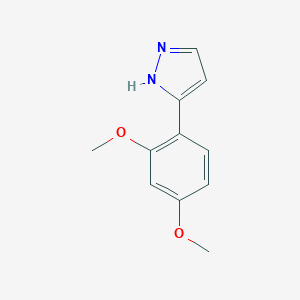
![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B134344.png)
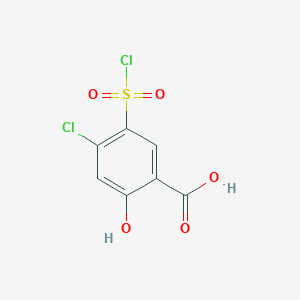

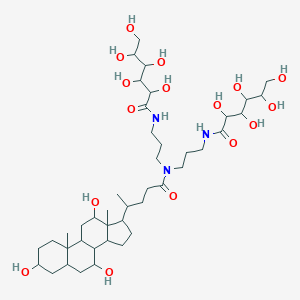

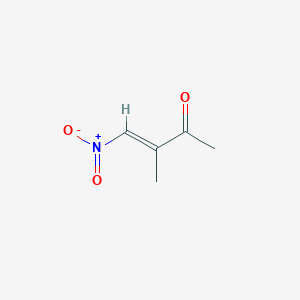
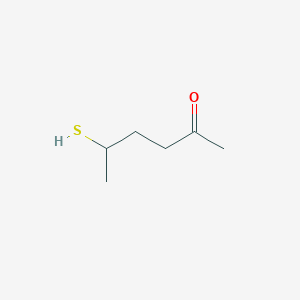
![Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate](/img/structure/B134374.png)


